Cas no 2287289-28-3 (3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine)
![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine structure](https://ja.kuujia.com/scimg/cas/2287289-28-3x500.png)
3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-6762057
- 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
- 2287289-28-3
-
- インチ: 1S/C11H11ClFN/c12-9-7(2-1-3-8(9)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
- InChIKey: KTWAEGXFMFWKSB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C12CC(C1)(C2)N)F
計算された属性
- せいみつぶんしりょう: 211.0564052g/mol
- どういたいしつりょう: 211.0564052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6762057-0.5g |
3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
2287289-28-3 | 95.0% | 0.5g |
$2185.0 | 2025-03-13 | |
Enamine | EN300-6762057-2.5g |
3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
2287289-28-3 | 95.0% | 2.5g |
$4458.0 | 2025-03-13 | |
Enamine | EN300-6762057-5.0g |
3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
2287289-28-3 | 95.0% | 5.0g |
$6597.0 | 2025-03-13 | |
Enamine | EN300-6762057-0.05g |
3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
2287289-28-3 | 95.0% | 0.05g |
$1912.0 | 2025-03-13 | |
Enamine | EN300-6762057-0.1g |
3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
2287289-28-3 | 95.0% | 0.1g |
$2002.0 | 2025-03-13 | |
Enamine | EN300-6762057-0.25g |
3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
2287289-28-3 | 95.0% | 0.25g |
$2093.0 | 2025-03-13 | |
Enamine | EN300-6762057-10.0g |
3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
2287289-28-3 | 95.0% | 10.0g |
$9781.0 | 2025-03-13 | |
Enamine | EN300-6762057-1.0g |
3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
2287289-28-3 | 95.0% | 1.0g |
$2276.0 | 2025-03-13 |
3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amineに関する追加情報
Introduction to 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2287289-28-3)
3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine, with the CAS number 2287289-28-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique bicyclic structure and the presence of a substituted phenyl group, which imparts distinct chemical and biological properties. The compound's structure consists of a bicyclo[1.1.1]pentane core, which is a highly strained and rigid framework, attached to a 2-chloro-3-fluorophenyl group and an amine functional group.
The bicyclo[1.1.1]pentane core is particularly noteworthy due to its unique electronic and steric properties. The high degree of strain in this bicyclic system results in a highly reactive and versatile scaffold, making it an attractive candidate for the development of new pharmaceutical agents. The 2-chloro-3-fluorophenyl substitution adds further complexity to the molecule, influencing its pharmacological profile and biological activity.
Recent studies have explored the potential applications of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine in various therapeutic areas, including neurology, oncology, and inflammation. One of the key areas of interest is its potential as a modulator of neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound can interact with specific receptors and transporters, potentially offering new avenues for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
In the realm of oncology, 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has been investigated for its anti-cancer properties. Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer cell lines, while showing minimal toxicity to normal cells. This selective action could be attributed to its ability to disrupt specific signaling pathways or interfere with cellular processes that are critical for cancer cell survival.
The anti-inflammatory potential of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has also been explored in preclinical models. Inflammation is a key driver in many chronic diseases, including arthritis, cardiovascular disease, and autoimmune disorders. Research has indicated that this compound can modulate the production of pro-inflammatory cytokines and other mediators, potentially reducing inflammation and associated tissue damage.
The synthesis of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. The initial step typically involves the formation of the bicyclo[1.1.1]pentane core through a cyclopropanation reaction followed by functionalization with the 2-chloro-3-fluorophenyl group and introduction of the amine functionality. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in both research and potential clinical applications.
Pharmacokinetic studies have provided valuable insights into the behavior of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine in biological systems. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its effectiveness as a therapeutic agent. Its ability to cross the blood-brain barrier (BBB) makes it particularly promising for CNS-related applications.
Toxicity assessments have been conducted to evaluate the safety profile of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine. Preclinical data indicate that it has a favorable safety margin, with no significant adverse effects observed at therapeutic doses in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
Clinical trials are currently underway to investigate the efficacy and safety of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine in treating various conditions. These trials aim to validate the promising preclinical findings and provide critical data on its performance in human subjects.
In conclusion, 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2287289-28-3) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological properties make it an exciting candidate for further research and development in medicinal chemistry and pharmaceutical science.
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